molecular formula C13H17NO5 B11854786 ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate

ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate

Cat. No.: B11854786
M. Wt: 267.28 g/mol
InChI Key: ANGQLRWHNQRAAU-ZSOIEALJSA-N
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Description

Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate involves several steps. One common method includes the reaction of 2-methoxy-6-((methoxyimino)methyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)propionate
  • Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)butyrate
  • Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)valerate

Uniqueness

Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyimino group and phenoxyacetate backbone make it a versatile compound for various applications .

Biological Activity

Ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17NO5C_{13}H_{17}NO_5 and a molecular weight of approximately 273.28 g/mol. Its structure features a phenoxy group substituted with methoxy and methoxyimino functional groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₅
Molecular Weight273.28 g/mol
Melting Point51-53 °C
CAS Number338416-55-0

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy that may be attributed to its lipophilicity, which enhances membrane penetration in microbial cells.

Antimicrobial Efficacy

In vitro studies have demonstrated that the compound effectively inhibits the growth of several bacterial species, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The presence of the methoxyimino group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial effectiveness .

The mechanism by which this compound exerts its biological effects involves interactions with specific bacterial enzymes. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria, leading to cell death. Further research is needed to elucidate the exact molecular targets and pathways involved.

Case Studies

  • In Vitro Study on Bacterial Strains : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Mechanistic Insights : Another research effort focused on the interaction of the compound with bacterial enzymes. The results suggested that it inhibits enzyme activity crucial for bacterial cell wall synthesis, further confirming its potential as an antimicrobial agent .

Applications

This compound holds promise in various fields:

  • Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Agriculture : The compound can be explored as a biopesticide due to its efficacy against plant pathogens.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate

InChI

InChI=1S/C13H17NO5/c1-4-18-12(15)9-19-13-10(8-14-17-3)6-5-7-11(13)16-2/h5-8H,4,9H2,1-3H3/b14-8-

InChI Key

ANGQLRWHNQRAAU-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=CC=C1OC)/C=N\OC

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=NOC

Origin of Product

United States

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